ethyl 4-phenyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-phenyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The ethyl ester group at the 3-position and the phenyl group at the 4-position are indicative of a compound that could be involved in various chemical reactions and possess interesting physical and chemical properties.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported in several studies. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using spectroscopic methods such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy . Similarly, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using the same techniques . These methods are likely applicable to the synthesis of ethyl 4-phenyl-1H-pyrrole-3-carboxylate, with the potential for modifications to incorporate the phenyl group.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using quantum chemical calculations, including density functional theory (DFT) . These studies provide insights into the electronic structure, thermodynamic parameters, and vibrational analysis of the molecules. For ethyl 4-phenyl-1H-pyrrole-3-carboxylate, similar computational methods could be employed to predict its molecular structure and properties.
Chemical Reactions Analysis
Pyrrole derivatives are known to participate in various chemical reactions. For example, the condensation reactions to form hydrazide-hydrazones and reactions with malononitrile and dimethylcyclohexane-1,3-dione have been reported. Ethyl 4-phenyl-1H-pyrrole-3-carboxylate may also undergo similar reactions, potentially leading to a wide range of products with diverse chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from spectroscopic and computational studies. The vibrational analysis often indicates the formation of dimers in the solid state through hydrogen bonding . The thermodynamic parameters suggest that the formation of these compounds is generally exothermic and spontaneous at room temperature . For ethyl 4-phenyl-1H-pyrrole-3-carboxylate, one could expect similar properties, including dimer formation and stability under ambient conditions.
Scientific Research Applications
Spectroscopic and Theoretical Study
Ethyl 4-phenyl-1H-pyrrole-3-carboxylate derivatives have been studied for their spectroscopic properties and theoretical implications. For instance, a study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC), a related compound, showed its potential in forming new heterocyclic compounds due to its suitable reactivity descriptors. This compound was also identified as a candidate for non-linear optical (NLO) materials due to its significant hyperpolarizability (Singh, Rawat, & Sahu, 2014).
Synthesis and Characterization
New compounds related to ethyl 4-phenyl-1H-pyrrole-3-carboxylate have been synthesized and characterized using various methods. One such compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was synthesized and characterized through IR, NMR, mass spectral data, and elemental analysis, demonstrating the diverse potential of these compounds in organic synthesis (Idhayadhulla, Kumar, & Nasser, 2010).
NMR Spectroscopy and DFT Studies
NMR spectroscopy, combined with GIAO DFT calculations, has been used to study ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate. This approach enabled the determination of the configuration of the carboxy ester group in isomers, showcasing the compound's versatility in molecular structure studies (Lyčka et al., 2010).
Application in Colorimetric Chemosensors
Ethyl 4-phenyl-1H-pyrrole-3-carboxylate derivatives have applications in developing colorimetric chemosensors. A study on a related compound, Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES), demonstrated its efficacy in naked-eye recognition of metal cations like Cu2+, Zn2+, and Co2+, indicating potential in environmental monitoring and analytical chemistry (Aysha et al., 2021).
Crystal Structure and Molecular Analysis
The crystal and molecular structures of ethyl 4-phenyl-1H-pyrrole-3-carboxylate derivatives have been analyzed using X-ray analysis. These studies offer insights into the molecular geometries and intermolecular interactions, providing a foundation for future applications in material science and pharmaceuticals (Dmitriev et al., 2015).
properties
IUPAC Name |
ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZGRYAVCWGZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400004 | |
Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |
CAS RN |
64276-62-6 | |
Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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